3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a suitable nitrile derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The unique combination of the pyrazole ring with the piperazine moiety and the nitrile group in 5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N6 |
---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N6/c1-14-2-4-15(5-3-14)9-7(6-10)8(11)12-13-9/h2-5H2,1H3,(H3,11,12,13) |
InChI Key |
VURWAYBHGPWUBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2C#N)N |
Origin of Product |
United States |
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